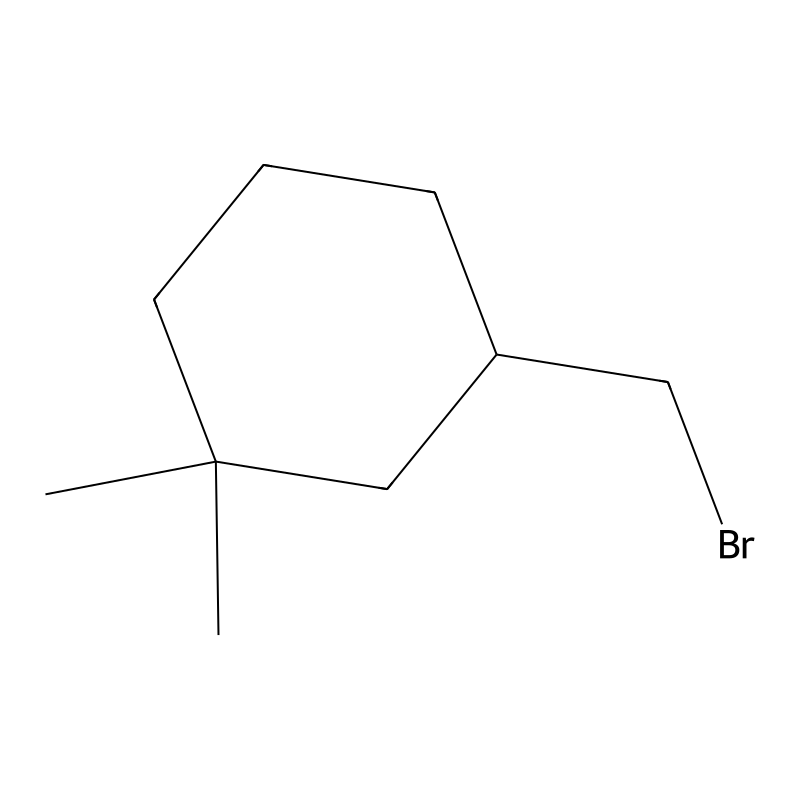3-(Bromomethyl)-1,1-dimethylcyclohexane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(Bromomethyl)-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring with a bromomethyl group attached at the third carbon and two methyl groups at the first carbon. Its molecular formula is and it has a molecular weight of 205.13 g/mol. The presence of the bromomethyl group introduces polarity to the molecule, potentially enhancing its reactivity and solubility in various solvents. The compound's structure contributes to steric hindrance due to the two methyl groups, which can affect its interactions with other molecules.
- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. The general reaction can be represented as:
- Electrophilic Addition Reactions: Similar compounds undergo electrophilic addition, particularly under conditions that favor radical mechanisms .
The synthesis of 3-(Bromomethyl)-1,1-dimethylcyclohexane typically involves bromination reactions. Common methods include:
- Direct Bromination: Using bromine in the presence of a solvent (e.g., carbon tetrachloride) to selectively introduce the bromomethyl group at the desired position on the cyclohexane ring.
- Radical Initiators: Utilizing radical initiators such as N-bromosuccinimide in light or heat conditions can also facilitate bromination.
Interaction studies involving 3-(Bromomethyl)-1,1-dimethylcyclohexane are essential for understanding its reactivity and potential applications. Investigations into its interactions with nucleophiles can reveal insights into its behavior in various chemical environments. Additionally, studies on its toxicity and environmental impact are crucial for assessing safety in industrial applications.
3-(Bromomethyl)-1,1-dimethylcyclohexane shares structural similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Bromomethyl)-1,1-dimethylcyclohexane | Bromomethyl group at second carbon | |
| 4-(Bromomethyl)-1,1-dimethylcyclohexane | Bromomethyl group at fourth carbon | |
| 3-Bromo-1,1-dimethylcyclohexane | Lacks one methyl group compared to 3-(Bromomethyl) |
The unique placement of the bromomethyl group in 3-(Bromomethyl)-1,1-dimethylcyclohexane contributes to its distinct chemical properties and potential reactivity compared to similar compounds .








